

physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No.: B018828

[Get Quote](#)

An In-depth Technical Guide to **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the compound **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile moiety linked to a methylpiperazine group via a methylene bridge.^[1] This structure is of interest in medicinal chemistry as it is a key intermediate in the synthesis of the anticancer drug Imatinib. While extensive experimental data on its physical properties are not readily available in the public domain, the following table summarizes its key identifiers and known characteristics.

Property	Value	Reference
IUPAC Name	4-((4-Methylpiperazin-1-yl)methyl)benzonitrile	
CAS Number	125743-63-7	[1]
Molecular Formula	C ₁₃ H ₁₇ N ₃	[1]
Molecular Weight	215.3 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in Chloroform	
Predicted pKa	7.55 ± 0.10	

Synthesis and Purification

The synthesis of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** is typically achieved through the nucleophilic substitution reaction between a halomethylbenzonitrile derivative and 1-methylpiperazine. A common precursor is 4-(bromomethyl)benzonitrile.

Synthesis of 4-(Bromomethyl)benzonitrile (Precursor)

A widely used method for the synthesis of the precursor, 4-(bromomethyl)benzonitrile, is the radical bromination of 4-methylbenzonitrile.

Experimental Protocol: Radical Bromination of 4-Methylbenzonitrile[\[2\]](#)

- Materials:
 - 4-Methylbenzonitrile
 - N-Bromosuccinimide (NBS)
 - Azobisisobutyronitrile (AIBN)
 - Anhydrous Carbon Tetrachloride (CCl₄)
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous CCl_4 .
- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.
- Reflux the reaction mixture for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent to yield 4-(bromomethyl)benzonitrile.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Experimental Protocol: Nucleophilic Substitution

This protocol is based on general procedures for similar reactions.

- Materials:

- 4-(Bromomethyl)benzonitrile
- 1-Methylpiperazine
- A suitable base (e.g., Potassium Carbonate)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide)

- Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzonitrile (1 equivalent) in the anhydrous solvent.

- Add 1-methylpiperazine (1.1 to 1.5 equivalents) and the base (e.g., K_2CO_3 , 2-3 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

Purification of the crude **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** is essential to obtain a high-purity product.

Experimental Protocol: Column Chromatography[3]

- Stationary Phase: Silica gel (100-200 mesh).
- Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether or hexanes and a polar solvent like ethyl acetate. The polarity of the eluent system should be optimized using TLC. A gradient elution may be necessary. For more polar products, a system such as dichloromethane/methanol/ammonia can be employed.[3]
- Procedure:
 - Prepare a slurry of silica gel in the initial eluent and pack the column.
 - Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.

- Combine the pure fractions and evaporate the solvent under reduced pressure.

Experimental Protocol: Recrystallization[4]

- Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
- Procedure:
 - Dissolve the crude solid in a minimum amount of the hot solvent.
 - If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
 - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
 - Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
 - Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

While **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** is primarily recognized as a crucial intermediate in the synthesis of the ABL/KIT dual kinase inhibitor, Imatinib, direct studies on its own biological activity are limited in publicly available literature.[5][6] However, the structural motifs present in this molecule are common in various biologically active compounds, suggesting potential for further investigation.

The 4-methylpiperazine moiety is a well-known pharmacophore found in numerous drugs, often contributing to improved pharmacokinetic properties and target engagement.[7] The benzonitrile group can also participate in various interactions with biological targets.

Given its structural similarity to known kinase inhibitors, it is plausible that **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** could be evaluated for its own inhibitory activity against a panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibitor Screening

A general workflow for screening the compound against a panel of kinases is outlined below.

Compound Preparation

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Prepare DMSO Stock Solution

Serial Dilutions

Kinase Assay

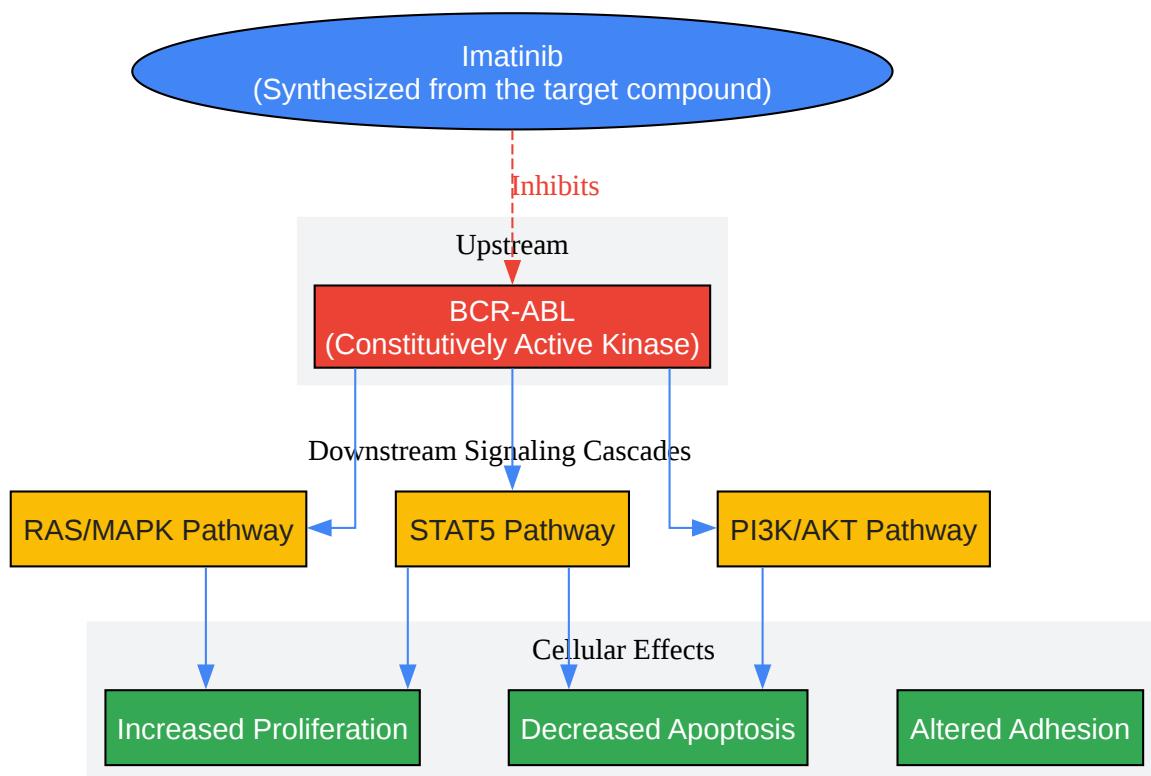
Select Kinase Panel

Prepare Assay Plate
(Kinase, Substrate, ATP)

Add Compound Dilutions

Incubate at RT

Detect Signal
(e.g., Luminescence, Fluorescence)


Data Analysis

Collect Raw Data

Calculate % Inhibition

Generate IC50 Curves

Determine Potency (IC50)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE | 859850-90-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]
- 5. Collection - Discovery of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018828#physical-and-chemical-properties-of-4-4-methylpiperazin-1-yl-methyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com